D-Alanine isopropyl ester

Description

Foundational Significance in Organic Synthesis and Biochemical Investigations

In the realm of organic synthesis, D-alanine isopropyl ester serves as a critical chiral building block. Its defined stereochemistry is instrumental in the synthesis of complex molecules where specific three-dimensional arrangements are essential for biological activity. vulcanchem.com This is particularly evident in the pharmaceutical industry, where it is a key intermediate in the production of certain antiviral drugs. vulcanchem.com The presence of the D-alanine moiety can also confer resistance to enzymatic degradation in peptidomimetic drugs, a desirable trait for enhancing therapeutic efficacy. nih.gov

Biochemical investigations leverage D-alanine and its derivatives to probe and understand various biological processes. D-amino acids, while less common than their L-counterparts, play significant roles in organisms, particularly in the cell walls of bacteria. nih.gov Studying compounds like this compound can, therefore, provide insights into bacterial physiology and mechanisms of antibiotic resistance. Furthermore, derivatives of alanine (B10760859) are utilized in metabolic research, for instance, in studies involving stable isotope labeling to track protein kinetics. nih.gov

Overview of Research Trajectories for D-Alanine Derivatives

The unique properties of D-alanine have spurred several promising research avenues for its derivatives. A major area of focus is the development of peptidomimetics. uminho.ptmdpi.com By incorporating D-amino acids into peptide sequences, researchers can create molecules with enhanced stability against proteases, the enzymes that break down proteins. nih.govwjarr.com This is a critical strategy in designing peptide-based drugs with improved pharmacokinetic profiles.

Another significant research trajectory involves the use of D-alanine derivatives in the development of chiral catalysts. The inherent chirality of these compounds can be exploited to direct the stereochemical outcome of chemical reactions, leading to the efficient synthesis of enantiomerically pure products. mdpi.com This is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its specific stereoisomer.

Furthermore, D-alanine derivatives are being explored as metabolic probes. Their structural similarity to natural metabolites allows them to be used in studies of enzyme mechanisms and metabolic pathways. For example, isotopically labeled D-alanine derivatives can be used to trace the metabolic fate of D-alanine in various biological systems. nih.gov Research in this area contributes to a deeper understanding of the role of D-amino acids in both health and disease.

Interactive Data Table: Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 79487-89-1 vulcanchem.com | 39613-92-8 vulcanchem.com |

| Molecular Formula | C6H13NO2 vulcanchem.com | C6H14ClNO2 vulcanchem.com |

| Molecular Weight | 131.17 g/mol vulcanchem.com | 167.63 g/mol vulcanchem.com |

| Appearance | Not specified | White powder vulcanchem.com |

| Storage | 2-8°C Refrigerator pharmaffiliates.com | Store at 2-8°C |

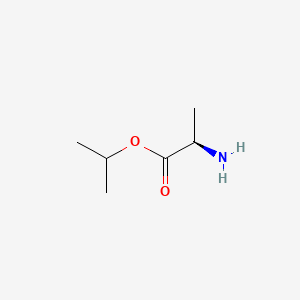

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (2R)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQVXVRZVCTVHE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization of D Alanine Isopropyl Ester and Its Metabolites/derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure, connectivity, and conformation of D-Alanine isopropyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the verification of the compound's identity and the study of its three-dimensional structure.

In a typical ¹H NMR spectrum of an N-protected alanine (B10760859) isopropyl ester, such as N-Boc-L-alanine-L-proline-OMe, characteristic signals would confirm the presence of the isopropyl group and the alanine backbone. mdpi.com For instance, the isopropyl methine proton (CH) would appear as a multiplet, while the two methyl groups (CH₃) would present as a doublet. The α-proton of the alanine residue would also appear as a distinct multiplet. mdpi.com

¹³C NMR spectroscopy provides further structural confirmation by detailing the carbon skeleton. Studies on N-Boc-alanine derivatives show distinct chemical shifts for the carbonyl carbons of the ester and the protecting group, as well as for the carbons of the isopropyl moiety and the alanine backbone. mdpi.com The precise chemical shifts are sensitive to the solvent and intramolecular interactions, such as hydrogen bonding, which can influence the molecule's preferred conformation. mdpi.com Advanced NMR techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine through-space proximities between protons, offering deeper insights into the folded versus unfolded conformational states of the molecule in solution.

Table 1: Representative NMR Data for Alanine Ester Derivatives Note: This table is illustrative, based on typical chemical shifts for similar structures. Precise shifts for this compound may vary.

| Atom | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) |

|---|---|---|

| Alanine α-CH | ~4.3 (quartet) | ~50.0 |

| Alanine β-CH₃ | ~1.4 (doublet) | ~18.5 |

| Isopropyl CH | ~5.0 (septet) | ~69.0 |

| Isopropyl CH₃ | ~1.2 (doublet) | ~21.8 |

| Ester C=O | Not Applicable | ~173.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of the compound in complex mixtures.

Upon ionization, typically through Electron Ionization (EI), the this compound molecule will generate a molecular ion (M⁺) peak corresponding to its molecular weight. Subsequent fragmentation provides a unique fingerprint. Studies on N-trifluoroacetyl (TFA) amino acid isopropyl esters show characteristic fragmentation pathways. tdl.org For alanine derivatives, common fragmentation includes the loss of the isopropyl group or parts of the ester and acyl protecting groups. tdl.orgnist.gov

The analysis of N-alkoxycarbonyl amino acid esters reveals specific fragmentation patterns that are highly useful for structural elucidation. nist.gov For example, the fragmentation of a propyloxycarbonyl derivative of valine (a structurally similar amino acid) shows a competitive fragmentation pathway leading to a high-intensity peak at m/z 116, which is characteristic of the N-propyloxycarbonyl moiety. nist.gov Similar characteristic ions would be expected for this compound, allowing for its unambiguous identification. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used for analyzing derivatives, such as phosphorylated dipeptides containing alanine, revealing specific losses and rearrangement ions that confirm the structure. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for a Derivatized this compound (e.g., N-TFA derivative)

| m/z Value | Possible Fragment Identity |

|---|---|

| [M]+ | Molecular Ion |

| [M-43]⁺ | Loss of isopropyl group (C₃H₇) |

| [M-59]⁺ | Loss of isopropoxy group (OCH(CH₃)₂) |

| [M-87]⁺ | Loss of the ester group (COOCH(CH₃)₂) |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from impurities and for determining its enantiomeric purity, a critical parameter for biologically active molecules.

High-Performance Liquid Chromatography (HPLC) for Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are widely and effectively used for the enantiomeric resolution of amino acid esters. yakhak.orgresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is critical for achieving optimal selectivity and resolution. yakhak.orgresearchgate.net Detection is commonly performed using ultraviolet (UV) or fluorescence detectors, especially after derivatizing the amino acid ester with a fluorogenic reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance sensitivity. researchgate.net Other CSPs, such as those based on macrocyclic glycopeptide antibiotics (e.g., teicoplanin), have also proven effective for resolving N-derivatized amino acids and their esters. sigmaaldrich.com

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) in Isotopic Profiling

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a highly sensitive technique used to measure the natural abundance of stable isotopes (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) in specific compounds. For volatile compounds like this compound or its derivatives, this method provides a detailed isotopic profile.

Amino acids are non-volatile and require derivatization prior to GC analysis. nih.govjamstec.go.jp A common derivatization strategy involves esterification of the carboxyl group and acylation of the amino group, for example, to form N-acetyl isopropyl esters or N-trifluoroacetyl isopropyl esters. nih.govnih.gov After separation on the GC column, the eluting compound is combusted at high temperature (e.g., 1000 °C) to convert it into simple gases (CO₂ for ¹³C analysis, N₂ for ¹⁵N analysis). ucdavis.edu These gases are then introduced into the isotope ratio mass spectrometer. The technique is precise, with analytical errors for δ¹³C values typically ranging from ±0.6‰ to ±1.1‰. nih.gov This method is invaluable for tracing metabolic pathways and understanding the biogeochemical history of amino acids. thermofisher.com

Diastereomer Formation and Separation for Isotopic Analysis

An alternative and powerful approach for the isotopic analysis of individual enantiomers is known as enantiomer-specific isotope analysis (ESIA). jamstec.go.jp This method involves the derivatization of the enantiomeric mixture (e.g., D- and L-alanine) with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard, achiral GC column.

A novel derivatization method uses an optically active alcohol, such as (R)-(-)-2-butanol or (S)-(+)-2-butanol, for esterification, followed by acylation with an agent like pivaloyl chloride. acs.orgnih.gov This creates diastereomeric N-pivaloyl-(R, S)-2-butyl esters. A key advantage of this technique is that the elution order of the D- and L-amino acid derivatives can be switched simply by choosing either the (R) or (S) version of the chiral alcohol for derivatization. nih.gov Following separation by GC, the diastereomers are analyzed by IRMS. This approach has been successfully applied to determine the nitrogen isotopic compositions (δ¹⁵N) of D- and L-alanine in the peptidoglycan of bacterial cell walls, revealing significant isotopic differences between the enantiomers that are linked to enzymatic pathways. acs.orgnih.gov

Table 3: Comparison of Isotopic Values (δ¹⁵N) in Bacterial Alanine Enantiomers via ESIA Source: Data from studies on Staphylococcus staphylolyticus and Bacillus subtilis. acs.orgnih.gov

| Organism | Enantiomer | δ¹⁵N (‰ vs Air) ± SD |

|---|---|---|

| Staphylococcus staphylolyticus | D-Alanine | 19.2 ± 0.5 |

| Staphylococcus staphylolyticus | L-Alanine | 21.3 ± 0.8 |

| Bacillus subtilis | D-Alanine | 6.2 ± 0.2 |

| Bacillus subtilis | L-Alanine | 8.2 ± 0.4 |

Mechanistic Studies and Computational Chemistry Applications

Elucidation of Reaction Mechanisms

The chemical reactivity of D-Alanine isopropyl ester is primarily centered around its two functional groups: the amino group and the ester group. Mechanistic studies have focused on its synthesis and subsequent reactions, such as hydrolysis and peptide bond formation.

Esterification: The primary route for synthesizing this compound is the Fischer esterification of D-alanine with isopropanol (B130326), typically catalyzed by an acid like sulfuric acid or thionyl chloride. vulcanchem.compearson.comgoogle.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of isopropanol. pearson.comyoutube.com A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer, yielding the protonated ester. The final deprotonation step regenerates the acid catalyst and produces this compound. pearson.comyoutube.com The stereochemistry at the alpha-carbon is preserved during this reaction. vulcanchem.com

Hydrolysis: The hydrolysis of this compound, the reverse of esterification, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with a dilute acid. chemguide.co.uk The mechanism is the microscopic reverse of Fischer esterification. It begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water to form a tetrahedral intermediate. youtube.comchemguide.co.uk Subsequent proton transfer and elimination of isopropanol yield the D-alanine carboxylic acid. youtube.com

Base-Promoted Hydrolysis (Saponification): This reaction is effectively irreversible and involves heating the ester with a base such as sodium hydroxide (B78521). chemguide.co.ukmasterorganicchemistry.com The mechanism starts with the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the isopropoxide anion (a stronger base than the hydroxide ion) as the leaving group. The resulting D-alanine carboxylic acid is immediately deprotonated by the isopropoxide or another hydroxide ion to form the carboxylate salt, driving the reaction to completion. masterorganicchemistry.com

Peptide Synthesis: this compound is a useful building block in peptide synthesis. prepchem.com In a typical coupling reaction, the amino group of the ester acts as a nucleophile. For instance, in a reaction with an N-protected amino acid (like Z-Asp(OBzl)), a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is used. The amino group of the this compound attacks the activated carboxyl group of the other amino acid, forming a new peptide bond. prepchem.com

Investigations into Enzyme-Substrate Interactions and Catalytic Cycles

The D-enantiomer of alanine (B10760859) is a fundamental component of the bacterial cell wall, specifically in the peptidoglycan layer. acs.org This makes the enzymes involved in its synthesis and incorporation attractive targets for study and for the development of antibacterial agents.

D-Alanine-D-Alanine Ligase (Ddl): This enzyme is crucial for bacterial survival as it catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, an essential precursor in peptidoglycan biosynthesis. nih.govresearchgate.net The catalytic mechanism is an ordered process. nih.gov First, one molecule of D-alanine (d-Ala1) and ATP bind to the enzyme. The carboxylate of d-Ala1 attacks the γ-phosphate of ATP to form a D-alanyl-phosphate intermediate. nih.gov Subsequently, a second D-alanine molecule (d-Ala2) binds, and its amino group attacks the carbonyl carbon of the intermediate, forming a tetrahedral intermediate which then collapses to release the D-alanyl-D-alanine dipeptide and ADP. nih.govnih.gov While studies focus on D-alanine itself, the isopropyl ester derivative can be used in related investigations, for example, as a substrate for esterases or in competitive binding assays to probe the active site. researchgate.net The enzyme undergoes significant conformational changes—described as open, semi-open, semi-closed, and closed states—upon substrate and product binding, which are critical for the catalytic process. nih.gov

Alanine Racemase (Alr): This enzyme catalyzes the interconversion of L-alanine and D-alanine, providing the necessary D-alanine for peptidoglycan synthesis. acs.orgjamstec.go.jp The mechanism involves a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. The amino group of alanine forms a Schiff base with PLP. The enzyme then abstracts the α-proton to form a quinonoid intermediate, which is stabilized by the PLP cofactor. Reprotonation on the opposite face of the molecule results in the formation of the other enantiomer. Isotope studies have shown that enzymatic pathways, including the alanine racemase reaction, can lead to differences in the nitrogen isotopic compositions between L- and D-alanine enantiomers. acs.orgjamstec.go.jp

D-Alanine Transfer to Teichoic Acids (Dlt Pathway): In many Gram-positive bacteria, D-alanine is esterified to lipoteichoic acids (LTA) and wall teichoic acids (WTA). This process, mediated by the Dlt operon (dltA-D), reduces the net negative charge of the cell envelope. The pathway involves multiple enzymatic steps and covalent intermediates. nih.gov DltA, an adenylating enzyme, activates D-alanine, which is then transferred to the DltC carrier protein as a thioester. It is proposed that the D-alanyl group is subsequently transferred to a tyrosine residue on another protein, DltX, and then to a serine residue in the active site of the DltD enzyme, which finally catalyzes the transfer onto the teichoic acid polymer. nih.gov This cascade highlights multiple instances of D-alanyl-ester bond formation and cleavage within a biological catalytic cycle.

Computational Chemistry Approaches for Molecular Systems

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. These methods complement experimental findings and offer predictive insights into molecular conformation and interactions.

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy spatial arrangements (conformers) of a molecule. For this compound, the key features are the chiral center with an R configuration and the rotatable bonds of the isopropyl ester group. vulcanchem.com

| Computational Method | Application in Conformational Analysis | Key Findings for Analogous Systems |

| Density Functional Theory (DFT) | Calculation of molecular geometries and relative energies of conformers. | Identifies the most stable molecular conformations. researchgate.net |

| Self-Consistent Reaction Field (SCRF) / Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on conformational stability. | Solvent polarity can alter the relative energies of conformers and influence the electronic structure. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Experimental validation of predicted conformations through analysis of Nuclear Overhauser Effect (NOE) signals. | NOE data can confirm through-space proximity of protons, validating predicted molecular geometries in solution. ethz.ch |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding enzyme-substrate interactions and in structure-based drug design.

In the context of this compound, docking studies can be performed to model its interaction with the active sites of enzymes like D-alanine-D-alanine ligase or alanine racemase. researchgate.netresearchgate.net The process involves:

Receptor and Ligand Preparation: Obtaining or modeling the 3D structure of the target enzyme and generating a low-energy conformation of the this compound ligand.

Docking Simulation: Using a docking algorithm (e.g., AutoDock) to systematically place the ligand in various positions and orientations within the enzyme's active site. researchgate.netcnr.it

Scoring and Analysis: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds between the ligand's amino or carbonyl groups and amino acid residues in the active site, as well as van der Waals interactions. researchgate.net

For example, docking studies on Ddl have been used to identify potent inhibitors by predicting their binding modes and interactions with key active site residues. researchgate.net Such studies can explain the basis of substrate specificity and enantioselectivity, revealing how the precise arrangement of functional groups within the active site accommodates D-alanine over its L-enantiomer. ethz.chcnr.it While direct docking studies on this compound are not extensively reported, the principles are readily applicable, treating the ester as a D-alanine analogue to probe the steric and electronic requirements of the enzyme's binding pocket.

Research Applications of D Alanine Isopropyl Ester and Its Analogues

D-Alanine Isopropyl Ester in Peptidomimetic and Peptide Chemistry Research

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. This compound plays a significant role in this field.

Rational Design and Synthesis of Peptidomimetic Conjugates

The incorporation of D-alanine residues into peptide sequences is a common strategy to increase resistance to enzymatic degradation. This compound is utilized in the synthesis of these peptidomimetic structures. For instance, it has been used as a starting material in the synthesis of dipeptide conjugates. nih.gov The process often involves the coupling of the amino acid ester with other protected amino acids or peptide fragments. nih.gov In one example, this compound hydrochloride was used in a coupling reaction with Boc-L-serine to form a protected dipeptide, a key step in the synthesis of more complex peptidomimetic conjugates. nih.gov

The design of these conjugates is often guided by the desire to create molecules that can interact with specific biological targets. By modifying the peptide backbone with residues like D-alanine, researchers can create compounds with altered conformations and improved pharmacological profiles.

Structure-Activity Relationship (SAR) Studies in Peptidomimetic Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. The use of unnatural amino acids like D-alanine is a well-established approach in SAR studies to design peptides with new or improved properties. scispace.com By systematically replacing natural L-amino acids with their D-counterparts, such as in the form of this compound, researchers can probe the stereochemical requirements of peptide-receptor interactions.

This strategy helps in identifying the key residues and their configurations that are essential for biological activity. For example, in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, the incorporation of D-alanine at specific positions has been shown to extend the duration of action in vivo. scispace.com These studies provide valuable insights for the rational design of more potent and selective therapeutic agents.

Development of Enzyme-Resistant Peptidomimetics

A major challenge in the therapeutic use of peptides is their rapid degradation by proteases in the body. The introduction of D-amino acids is a key strategy to overcome this limitation. Peptides containing D-amino acids are generally more resistant to cleavage by common proteases, which preferentially recognize L-amino acids.

The synthesis of such enzyme-resistant peptidomimetics often involves the use of D-alanine derivatives, including its isopropyl ester. By strategically placing D-alanine within a peptide sequence, the resulting peptidomimetic can exhibit a significantly longer half-life, leading to improved therapeutic efficacy. This approach has been widely adopted in the development of peptide-based drugs.

Role as a Chiral Building Block in Advanced Organic Synthesis

The chirality of this compound makes it a valuable starting material for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Utilization in the Synthesis of Optically Pure Intermediates

This compound is a key intermediate in the synthesis of various optically pure pharmaceuticals. chemimpex.comvulcanchem.com Its defined stereochemistry is transferred to the final product, ensuring the desired biological activity. For example, it is used in the synthesis of antiviral drugs like tenofovir (B777) alafenamide. vulcanchem.comchemicalbook.com The synthesis of these complex molecules often involves multiple steps where maintaining the correct stereochemistry is critical.

A patent describes a method for the synthesis of L-alanine isopropyl ester hydrochloride, a closely related compound, highlighting its importance as an intermediate. google.com Another patent details its use in the preparation of (Sp)-Sofosbuvir, an antiviral drug, where L-alanine isopropyl ester hydrochloride is a key reactant in forming a phosphoramidate (B1195095) intermediate. google.com

| Starting Amino Acid | Reagents | Product | Reference |

|---|---|---|---|

| Serine or Alanine (B10760859) | Isopropanol (B130326), TMSCl | Serine or Alanine Isopropyl Ester | nih.gov |

| L-Alanine | Isopropanol, Thionyl Chloride, Alumina (catalyst) | L-Alanine Isopropyl Ester Hydrochloride | google.com |

Contributions to Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. Chiral building blocks like this compound are fundamental to many asymmetric synthesis strategies. researchgate.net They can be used as starting materials that already contain a desired stereocenter, which is then elaborated into the final target molecule.

Furthermore, derivatives of amino acids, including their esters, are employed in the development of new asymmetric synthesis methods. For instance, they can be used as chiral ligands for metal catalysts or as substrates in enzyme-catalyzed reactions. ω-Transaminases, for example, have been used for the synthesis of enantiomerically pure amines from ketones, employing D- or L-alanine as the amino donor. researchgate.net These methodologies are crucial for the efficient and environmentally friendly production of single-enantiomer drugs. The development of such methods is an active area of research, with a continuous demand for new and efficient ways to produce optically active compounds. researchgate.net

Involvement in Biochemical Pathway Elucidation and Microbial Studies

The unique presence and function of D-alanine in the bacterial world make its derivatives, including esters like this compound, valuable probes for microbiological research. They provide insights into metabolic routes and the construction of essential cellular structures.

Research on Amino Acid Metabolic Pathways

D-alanine is a crucial component for many bacteria, primarily for the synthesis of their peptidoglycan cell wall. researchgate.net Its metabolic pathways are a key area of study. The primary route for D-alanine biosynthesis is the conversion from its L-enantiomer, L-alanine, a reaction catalyzed by the enzyme alanine racemase (Alr). researchgate.net Additionally, some bacteria can synthesize D-alanine from pyruvate (B1213749) and D-glutamate through the action of D-amino acid transaminase (Dat). researchgate.netnih.gov

The study of these pathways often involves the use of D-alanine analogues and derivatives. For instance, investigating the effects of inactivating the genes responsible for these enzymes, such as alr1 and dat, helps to clarify the relative importance of each pathway for bacterial survival and growth. researchgate.net Such mutants exhibit increased susceptibility to certain antibiotics, highlighting the essentiality of a steady D-alanine supply. researchgate.net In marine bacteria, research has shown that D-alanine aminotransferase can be the key enzyme for D-alanine catabolism, demonstrating diversity in metabolic strategies across different environments. nih.gov While L-alanine is a standard proteinogenic amino acid involved in numerous cellular processes like the glucose-alanine cycle, the metabolism of D-alanine is more specialized to the microbial world. jpt.com

Table 1: Key Enzymes in D-Alanine Metabolism and D-Alanylation

| Enzyme/Protein | Gene(s) | Function | Pathway |

| Alanine Racemase | alr | Catalyzes the reversible conversion between L-alanine and D-alanine. researchgate.net | D-Alanine Metabolism |

| D-Amino Acid Transaminase | dat | Synthesizes D-amino acids (like D-alanine) from α-keto acids. researchgate.net | D-Alanine Metabolism |

| D-alanine-D-alanine Ligase | ddl | Creates the D-alanyl-D-alanine dipeptide for peptidoglycan synthesis. acs.orgresearchgate.net | Peptidoglycan Biosynthesis |

| D-alanine-d-alanyl Carrier Protein Ligase | dltA | Activates D-alanine and transfers it to the DltC carrier protein. nih.govnih.gov | D-Alanylation of Teichoic Acids |

| D-alanyl Carrier Protein | dltC | A carrier protein that binds the activated D-alanine. nih.govnih.gov | D-Alanylation of Teichoic Acids |

| Membrane-Bound O-Acyltransferase (MBOAT) | dltB | A membrane protein that facilitates the transfer of D-alanine across the membrane. nih.gov | D-Alanylation of Teichoic Acids |

| D-alanine Transferase | dltD | Transfers D-alanine to lipoteichoic acid on the cell's exterior. nih.govnih.gov | D-Alanylation of Teichoic Acids |

D-Alanine Derivatives in Bacterial Cell Wall (Peptidoglycan) Biosynthesis and Structure Research

Peptidoglycan (PG) is a vital polymer that forms the bacterial cell wall, providing structural integrity. acs.orgnih.gov It consists of glycan strands cross-linked by short peptides, which prominently feature D-alanine. researchgate.net The D-alanyl-D-alanine terminus of the peptide stem is particularly critical for the transpeptidation reaction that cross-links the PG mesh. researchgate.net

Researchers have developed innovative methods using D-alanine derivatives to study PG biosynthesis in living bacteria. This approach, often called metabolic labeling, involves introducing D-alanine analogues with specific chemical reporters, such as azide (B81097) or alkyne groups, into the growth medium. nih.gov Bacteria incorporate these "clickable" D-amino acids (also known as FDAAs - fluorescent D-amino acids) into their cell walls, allowing for visualization of PG synthesis and dynamics through bioorthogonal chemistry. nih.govresearchgate.net This has provided unprecedented spatial and temporal resolution of cell wall construction, even within host cells during an infection. nih.gov

These studies have revealed that D-alanine analogues are typically incorporated at the fourth position of the PG peptide stem via the activity of transpeptidases. acs.org This has led to the development of various probes for visualizing bacterial growth, division, and metabolic activity. researchgate.net

Table 2: Examples of D-Alanine Derivatives in Peptidoglycan Research

| Derivative Type | Example Probe | Application |

| Alkyne-functionalized D-alanine | alkDala | Metabolic labeling of peptidoglycan for visualization via click chemistry. nih.gov |

| Azide-functionalized D-alanine | azido-D-alanine | Used with alkyne-bearing fluorophores to label and visualize cell wall synthesis. chemrxiv.org |

| Fluorescent D-amino acid (FDAA) | HADA (hydroxycoumarin-amino-D-alanine) | Direct visualization of peptidoglycan synthesis and localization in live bacteria. acs.org |

| Clickable dipeptide derivative | EDA-DA (ethynyl-D-alanine-D-alanine) | Probes the cytoplasmic lipid II biosynthesis pathway by mimicking the natural D-Ala-D-Ala dipeptide. acs.org |

Mechanistic Insights into D-Alanylation Processes

The mechanism of D-alanylation is orchestrated by proteins encoded by the dlt operon. anr.frasm.org The process involves a complex, multi-step pathway:

Activation: In the cytoplasm, the DltA enzyme activates free D-alanine and attaches it to the D-alanyl carrier protein, DltC. nih.govnih.gov

Translocation: The DltBC complex, which includes the membrane protein DltB, is involved in moving the D-alanine across the cell membrane. nih.gov A recent model suggests that DltB transfers the D-alanine from DltC to a tyrosine residue on a small transmembrane protein, DltX, which acts as a shuttle. nih.govnih.gov

Final Transfer: The D-alanine is then passed to a serine residue on the extracellular enzyme DltD, which catalyzes the final transfer onto the teichoic acid polymer. nih.govnih.gov

Understanding this mechanism has been crucial, as the Dlt pathway proteins are considered potential targets for new antimicrobial agents that could re-sensitize resistant bacteria to existing antibiotics. anr.frresearchgate.net

Isotopic Tracing Applications in Biogeochemical and Microbiological Research

The stable isotopic composition of molecules can reveal their origins and the processes they have undergone. This compound and other derivatives are used in the preparation of samples for isotopic analysis, which has become a powerful tool in microbial ecology.

Compound-Specific Isotope Analysis (CSIA) in Microbial Ecology

Compound-Specific Isotope Analysis (CSIA) of amino acids is a powerful technique used to trace the flow of carbon and nitrogen through food webs and ecosystems. vliz.beresearchgate.net By measuring the stable isotope ratios (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N) of individual amino acids, scientists can identify the primary producers at the base of a food web and determine the trophic position of consumers. sethnewsome.org

D-alanine is particularly valuable in this context because it is considered a biomarker for bacteria, as it is a constituent of their peptidoglycan cell walls but is largely absent from other organisms. acs.orgoup.com By analyzing the ¹³C content of D-alanine isolated from environmental samples like soil or sediment, researchers can trace the carbon sources that are being assimilated specifically by the bacterial community. oup.comresearchgate.net For example, studies have used the δ¹³C value of D-alanine to confirm that bacteria were assimilating carbon from jet fuel in a contaminated site. oup.com This approach overcomes challenges associated with bulk isotope analysis, where it is difficult to separate the isotopic signatures of different types of organic matter (e.g., plant, fungal, bacterial). int-res.comint-res.com The derivatization of amino acids, for instance into their N-pentafluoropropyl isopropyl esters, is a key step in preparing them for analysis by gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). oup.comjamstec.go.jp

Enantiomer-Specific Isotope Analysis (ESIA) for Probing Chirality Origins

Enantiomer-Specific Isotope Analysis (ESIA) takes isotopic tracing a step further by comparing the stable isotope ratios of the D- and L-enantiomers of the same amino acid. jamstec.go.jparxiv.org This technique provides unique insights into the biological and chemical processes that create and modify chiral molecules.

In bacteria, the primary pathway linking L-alanine and D-alanine is the alanine racemase enzyme. Enzymatic reactions often exhibit kinetic isotope effects, meaning they discriminate between heavy and light isotopes, leading to an isotopic difference between the substrate and the product. alexandraatleephillips.com ESIA studies of alanine in various bacterial species have consistently found that D-alanine in peptidoglycan is depleted in the heavy nitrogen isotope (¹⁵N) compared to L-alanine from the same organism. acs.orgjamstec.go.jpnih.gov This results in a negative nitrogen isotopic difference (Δ¹⁵ND-L = δ¹⁵ND-Ala − δ¹⁵NL-Ala), often in the range of -2.0‰ or lower. jamstec.go.jparxiv.org

This isotopic signature is a hallmark of the enzymatic pathways controlling alanine metabolism and incorporation into the cell wall. arxiv.org In contrast, alanine produced through abiotic chemical synthesis shows no such isotopic difference between its enantiomers. jamstec.go.jp Therefore, ESIA of alanine serves as a powerful tool to distinguish between biological and non-biological origins of chiral molecules, with potential applications in fields ranging from microbial ecology to astrobiology. jamstec.go.jp

Table 3: Nitrogen Isotope Fractionation in Bacterial Alanine Enantiomers

| Bacterial Species | δ¹⁵N D-alanine (‰) | δ¹⁵N L-alanine (‰) | Isotopic Difference (Δ¹⁵ND-L) | Reference |

| Staphylococcus staphylolyticus | 19.2 ± 0.5 | 21.3 ± 0.8 | -2.1‰ | acs.orgnih.gov |

| Bacillus subtilis | 6.2 ± 0.2 | 8.2 ± 0.4 | -2.0‰ | acs.orgnih.gov |

| Various Gram-positive bacteria | Generally lower | Generally higher | Typically < -2.0‰ | jamstec.go.jparxiv.org |

Q & A

Basic Research: Solvent Optimization for Synthesis

Q: What solvent systems are optimal for synthesizing D-alanine isopropyl ester to maximize yield and purity? Methodological Answer: this compound synthesis requires solvents that dissolve both polar amino acid derivatives and non-polar ester groups. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used due to their high polarity and ability to dissolve peptides and esters at concentrations ≥20 mg/mL . However, in cell-based studies, DMSO/DMF concentrations must be minimized (<1% v/v) to avoid cytotoxicity. For non-biological applications, solvent selection should prioritize reaction efficiency and post-synthesis purification (e.g., rotary evaporation under nitrogen stream) .

Basic Research: Structural Confirmation Techniques

Q: What spectroscopic and crystallographic methods validate the structural integrity of this compound? Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ=0.71073 Å) resolves bond angles (e.g., C–C(NH2)–C(O)–O torsion angles) and hydrogen-bonding networks (e.g., O–H⋯N interactions). For analogous esters like L-tyrosine isopropyl ester, this method achieved R[F²] = 0.036 and wR(F²) = 0.099 with SHELX software .

- NMR/IR spectroscopy : Compare with NIST reference data (e.g., InChIKey: DUPASYGKEDEDEO) for functional group verification .

Advanced Research: Bacterial Resistance Mechanisms

Q: How does this compound interact with bacterial D-alanine racemase in drug-resistant mutants? Methodological Answer: In Mycobacterium smegmatis DCS<sup>r</sup> mutants, D-alanine racemase overexpression confers resistance. To study this:

Enzyme assays : Measure racemase activity in crude extracts using this compound as a substrate. Inhibitor studies (e.g., D-cycloserine) confirm enzyme specificity .

Northern blotting : Quantify alrA mRNA levels to correlate overexpression (e.g., 30-fold increase in mutant GPM14) with resistance .

Crystallography : Compare enzyme-substrate binding modes with wild-type vs. mutant structures.

Advanced Research: Crystallographic Stability Analysis

Q: How do intermolecular hydrogen bonds in this compound crystals affect its chemical stability? Methodological Answer: Crystal packing analysis (e.g., via Acta Crystallographica protocols) reveals:

- Helical chains : Formed via O–H⋯N bonds along the b-axis, enhancing thermal stability.

- Weak interactions : N–H⋯O and C–H⋯O bonds between chains reduce solubility in aqueous media .

- Torsional strain : A 95.9° C–C(NH2)–C(O)–O angle in analogous esters suggests conformational rigidity, impacting reactivity .

Advanced Research: Error Analysis in Yield Calculations

Q: What systemic and random errors arise when quantifying this compound synthesis yields? Methodological Answer:

- Systemic errors :

- Random errors :

- Sampling variability: Use triplicate reactions and statistical tests (e.g., Student’s t-test) to assess significance .

- Data interpretation: Apply Rietveld refinement for crystallographic data to minimize model bias .

Advanced Research: Enzymatic Transpeptidation Studies

Q: Can this compound act as a substrate mimic in transpeptidation reactions? Methodological Answer: In peptidoglycan biosynthesis, D,D-acyltransferases form N-acyl-D-alanyl-enzyme intermediates. To test mimicry:

Kinetic assays : Compare reaction rates with natural substrates (e.g., pentapeptide-depsipetides) using stopped-flow spectroscopy.

Mass spectrometry : Identify esterase cleavage products (e.g., isopropyl alcohol release) .

Molecular docking : Simulate binding affinity with Bacillus subtilis acyltransferase models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.